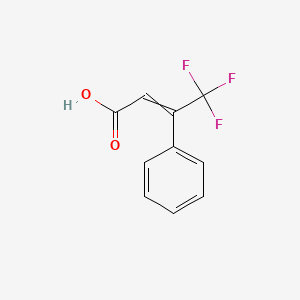

4,4,4-Trifluoro-3-phenylbut-2-enoic acid

Description

Contextual Significance of Fluorinated Organic Compounds in Modern Chemical Science

Fluorinated organic compounds play a pivotal role in modern chemical science, particularly in medicinal chemistry and materials science. tandfonline.comnih.gov The strategic introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element and has a small van der Waals radius, which allows it to form strong carbon-fluorine (C-F) bonds. tandfonline.comnumberanalytics.com This strong bond often enhances the metabolic stability of molecules, a crucial factor in drug development. alfa-chemistry.comacs.org

The incorporation of fluorine or trifluoromethyl (-CF₃) groups can modify a molecule's lipophilicity, which affects its ability to permeate biological membranes and can improve bioavailability. numberanalytics.comalfa-chemistry.com Furthermore, the powerful electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets like enzymes and receptors. tandfonline.comnumberanalytics.com Consequently, an estimated 20% of all commercialized pharmaceuticals contain fluorine. nih.gov These compounds are found in a wide range of therapeutic areas, including anti-cancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.comacs.org

Overview of α,β-Unsaturated Carboxylic Acids as Key Synthons

α,β-Unsaturated carbonyl compounds, including carboxylic acids, esters, and amides, are fundamental building blocks in organic synthesis. rsc.orgwikipedia.org Their structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group, makes them versatile synthons for constructing more complex molecules. wikipedia.orgresearchgate.net This conjugation renders them electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org

This dual reactivity allows them to participate in a variety of chemical reactions. While the carbonyl group undergoes typical additions, the β-carbon is susceptible to nucleophilic attack in a process known as conjugate or Michael addition. wikipedia.org The synthesis of α,β-unsaturated carboxylic acids can be achieved through numerous methods, including carbonylation reactions, the Wittig reaction, and the palladium-catalyzed dehydrogenation of saturated carbonyl compounds. rsc.orgresearchgate.netnih.gov Their utility is demonstrated in their role as precursors for a wide array of other functional compounds and their use in polymerization reactions, with polyacrylates being a prominent example. wikipedia.org

Research Focus on 4,4,4-Trifluoro-3-phenylbut-2-enoic acid: A Multifaceted Examination

Research into this compound provides a focused lens through which to examine the structural and electronic consequences of combining a trifluoromethyl group with a phenyl-substituted α,β-unsaturated acid framework. A key area of investigation has been the determination of its precise three-dimensional structure through X-ray crystallography.

Detailed structural analysis of the (E)-isomer of the compound reveals significant information about its solid-state conformation. nih.goviucr.org In the crystal structure, the molecule adopts a configuration where the dihedral angle between the benzene (B151609) ring and the plane of the double bond is 76.34 (11)°. nih.goviucr.org This twisted conformation minimizes steric hindrance between the phenyl ring and the other substituents.

Furthermore, the crystal packing is stabilized by intermolecular hydrogen bonds. O—H⋯O hydrogen bonds link adjacent molecules into chains, demonstrating a well-ordered supramolecular assembly in the solid state. nih.goviucr.org This detailed structural characterization is fundamental for understanding the compound's reactivity and for designing new molecules with specific properties based on this scaffold. The presence of the electron-withdrawing trifluoromethyl group is also expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analogues.

Interactive Data Tables

Crystallographic Data for (E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid

The following table summarizes the crystallographic data obtained for the compound. nih.goviucr.org

| Parameter | Value |

| Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | |

| a | 11.4093 (9) Å |

| b | 5.7749 (4) Å |

| c | 14.7469 (8) Å |

| β | 96.300 (6)° |

| Volume (V) | 965.77 (11) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 295 K |

Structure

3D Structure

Properties

CAS No. |

2143-93-3 |

|---|---|

Molecular Formula |

C10H7F3O2 |

Molecular Weight |

216.16 g/mol |

IUPAC Name |

(E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6+ |

InChI Key |

IZLDRXUDBMVNKB-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4,4 Trifluoro 3 Phenylbut 2 Enoic Acid

Established Reaction Pathways and Optimization

The construction of the 4,4,4-Trifluoro-3-phenylbut-2-enoic acid scaffold has been approached through various established synthetic routes. These methods primarily focus on the formation of the carbon-carbon double bond with the desired stereochemistry and the introduction of the trifluoromethyl group.

Regioselective Synthesis of Geometric Isomers (E)- and (Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid

The geometric isomers of this compound, the (E)- and (Z)-isomers, can exhibit distinct physical properties and biological activities. Consequently, their regioselective synthesis is of paramount importance. While detailed synthetic procedures for the specific target molecule are not extensively reported in the literature, analogous syntheses of related trifluoromethylated alkenes suggest potential pathways.

One plausible approach involves the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the stereoselective synthesis of alkenes. This reaction typically employs a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to form an alkene. The stereochemical outcome of the HWE reaction can often be controlled by the reaction conditions and the nature of the phosphonate reagent. Generally, the use of non-stabilized ylides tends to favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. For the synthesis of this compound, a potential HWE approach would involve the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with a suitable trifluoromethylated phenyl ketone precursor.

Another classical method for olefination is the Wittig reaction . This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene. Similar to the HWE reaction, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

While the crystal structure of (E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid has been determined, the specific synthetic route to this isomer is not detailed in the crystallographic reports. nih.govepfl.chnih.gov The structural data, however, confirms the existence and stability of this particular geometric isomer.

For the synthesis of the (Z)-isomer, a study on the stereoselective synthesis of trisubstituted (Z)-trifluoromethyl alkenes from allenes bearing a trifluoromethyl substituent suggests a potential, albeit less direct, route.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, several catalytic strategies can be envisioned.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. For instance, a palladium-catalyzed reaction could potentially couple a trifluoromethylated vinyl species with an aryl boronic acid (Suzuki coupling) or an aryl halide. While specific examples for the target molecule are scarce, the palladium-catalyzed trifluoromethylation of vinyl sulfonates has been reported as a direct method to access trifluoromethylated alkenes. This approach involves the in-situ generation of the trifluoromethyl anion from reagents like TMSCF₃.

Furthermore, palladium-catalyzed oxidative aryltrifluoromethylation of alkenes offers another avenue. This type of reaction typically involves the simultaneous introduction of an aryl group and a trifluoromethyl group across a double bond.

Substrate Scope and Limitations in Existing Protocols

The substrate scope and limitations of the synthetic protocols for this compound are not well-documented due to the limited number of published specific syntheses. However, based on general knowledge of the aforementioned reaction types, certain predictions can be made.

For olefination reactions like the Horner-Wadsworth-Emmons and Wittig reactions, the scope is generally broad, accommodating a variety of aldehydes and ketones. However, sterically hindered ketones can sometimes be challenging substrates. The electronic nature of the substituents on the phenyl ring of the precursor ketone could also influence the reaction efficiency and stereoselectivity.

In the case of palladium-catalyzed reactions, the substrate scope is often dependent on the specific catalytic system employed. The nature of the ligands, the palladium precursor, and the reaction conditions all play a crucial role. Functional group tolerance can be a limitation, with certain functional groups potentially interfering with the catalytic cycle.

Enantioselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is a critical aspect of drug discovery and development. While this compound itself is achiral, its derivatives can possess stereogenic centers, making enantioselective synthesis a key area of investigation.

Asymmetric Catalysis for Enantiomeric Enrichment

Asymmetric catalysis provides an elegant and efficient means to access enantiomerically enriched compounds. For derivatives of this compound, several asymmetric catalytic strategies could be employed.

For instance, the asymmetric hydrogenation of the double bond in the parent acid or its ester derivatives could lead to chiral products. This would require the use of a chiral catalyst, typically a transition metal complex with a chiral ligand.

Another approach could involve the asymmetric conjugate addition of a nucleophile to the α,β-unsaturated system. This would create a new stereocenter and could be catalyzed by a variety of chiral catalysts, including organocatalysts and metal complexes. The development of asymmetric methods for the synthesis of α-(trifluoromethyl)-containing α-amino acids, for example, often relies on asymmetric additions to imines derived from trifluoropyruvates.

Diastereoselective Strategies and Control

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective strategies for the synthesis of derivatives of this compound would depend on the specific target molecule.

If a chiral auxiliary is employed, the inherent chirality of the auxiliary can direct the stereochemical outcome of a subsequent reaction, leading to a diastereoselective transformation. For example, attaching a chiral auxiliary to the carboxylic acid group could influence the facial selectivity of reactions at the double bond.

Substrate-controlled diastereoselective reactions are also a powerful tool. In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. For example, if a chiral aldehyde is used as a precursor in a Horner-Wadsworth-Emmons or Wittig reaction, the stereochemistry of the resulting alkene could be influenced by the stereocenter in the aldehyde.

Recent advances in the diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center highlight the potential for developing sophisticated strategies for complex fluorinated molecules. researchgate.net

Resolution Techniques for Stereoisomer Separation

The separation of enantiomers of this compound is a critical step in accessing stereopure forms of this compound for various scientific applications. Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. The resolution of this racemic mixture can be achieved through several methodologies, including enzymatic resolution, classical chemical resolution via diastereomeric salt formation, and chiral chromatography.

Enzymatic Resolution

Enzymatic resolution offers a mild and highly selective method for the separation of enantiomers. This technique often involves the use of lipases to catalyze the enantioselective transformation of a racemic substrate. In the case of derivatives of this compound, enzymatic kinetic resolution has been successfully applied.

A study by Malinowska et al. (2024) demonstrated the hydrolase-catalyzed kinetic resolution of ethyl 4,4,4-trifluoro-3-phenylbutanoate, the ethyl ester of the target compound. mdpi.com The research employed Amano Lipase PS for the enantioselective hydrolysis of the racemic ester. The reaction was conducted under microwave irradiation to facilitate the process. mdpi.com

The key findings of this enzymatic resolution are summarized in the table below:

| Enzyme | Substrate | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Amano Lipase PS | Racemic ethyl 4,4,4-trifluoro-3-phenylbutanoate | Hydrolysis | (S)-4,4,4-Trifluoro-3-phenylbutanoic acid | 92% | mdpi.com |

This enzymatic approach provides access to the (S)-enantiomer of the acid in high enantiomeric purity. The unreacted (R)-ester can then be separated and subsequently hydrolyzed to yield the (R)-enantiomer of the acid, allowing for the isolation of both stereoisomers. The presence of the bulky trifluoromethyl group was noted to significantly increase the reaction time under conventional conditions, highlighting the utility of microwave irradiation to achieve optimal hydrolysis. mdpi.com

Classical Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution is a widely used technique for separating enantiomers of acidic and basic compounds. For a racemic carboxylic acid like this compound, this method involves reacting the racemate with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by fractional crystallization. libretexts.orgwikipedia.orglibretexts.org

Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid to break the salt. While specific experimental data for the resolution of this compound using this method is not detailed in the provided search results, the general procedure would involve the steps outlined below.

General Procedure:

Dissolving the racemic this compound and a sub-stoichiometric amount of a single enantiomer of a chiral base in a suitable solvent.

Allowing the less soluble diastereomeric salt to crystallize out of the solution.

Separating the crystals by filtration.

Acidifying the separated salt to regenerate the enantiomerically enriched carboxylic acid.

The more soluble diastereomeric salt remaining in the filtrate can also be treated with acid to recover the other enantiomer.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids and synthetic chiral amines. The choice of the resolving agent and solvent system is crucial for achieving efficient separation and is typically determined through empirical screening.

| Common Chiral Resolving Agents for Carboxylic Acids |

| (+)- and (-)-α-Phenylethylamine |

| (+)- and (-)-Brucine |

| (+)- and (-)-Quinine |

| (+)- and (-)-Cinchonidine |

| (+)- and (-)-Dehydroabietylamine |

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. chiralpedia.com While specific chiral High-Performance Liquid Chromatography (HPLC) methods for this compound are not explicitly detailed in the provided search results, general strategies for the separation of acidic chiral compounds can be applied.

For the separation of acidic enantiomers, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or anion-exchange type selectors (e.g., quinine (B1679958) or quinidine (B1679956) derivatives) are often effective. chiraltech.commdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects, which lead to the differential binding of the enantiomers. mdpi.com

A hypothetical chiral HPLC method for the separation of this compound enantiomers could be developed based on methodologies used for similar fluorinated and aromatic carboxylic acids. mdpi.com

| Hypothetical Chiral HPLC Parameters |

| Column |

| Mobile Phase |

| Detection |

| Flow Rate |

| Temperature |

The development of a specific method would require screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Chemical Reactivity and Transformation of 4,4,4 Trifluoro 3 Phenylbut 2 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions aimed at creating derivatives with modified properties.

Esterification and amidation are fundamental derivatization reactions for carboxylic acids, including 4,4,4-trifluoro-3-phenylbut-2-enoic acid. These reactions are crucial for creating analogues with potentially altered biological activities or for use as intermediates in more complex syntheses. The general principle of these reactions involves the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.

Recent advancements have highlighted the use of various coupling reagents and catalysts to facilitate these transformations under mild conditions. For instance, chiral Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with amines and alcohols has been developed, employing ynamides as coupling reagents to construct axially chiral amides and esters with high enantioselectivity. researchgate.net While not specifically detailing the use of this compound, these modern methods are applicable to a wide range of carboxylic acids.

The reactivity in these reactions can be influenced by steric hindrance and the electronic nature of the substrates. researchgate.net The trifluoromethyl group in this compound increases the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

| Reaction Type | General Reagents | Catalyst/Activator Examples | Product Type |

|---|---|---|---|

| Esterification | Alcohols (R-OH) | Acid catalysts (e.g., H₂SO₄), DCC/DMAP, Ph₃P/I₂ | Esters |

| Amidation | Amines (R-NH₂) | Coupling reagents (e.g., DCC, HATU), Chiral Brønsted acids | Amides |

Transformations of the α,β-Unsaturated System

The conjugated system in this compound is a hub of reactivity, allowing for transformations that alter the geometry and connectivity of the molecule.

The selective isomerization of alkenes is a significant challenge in organic synthesis. Photocatalysis has emerged as a powerful tool to achieve E→Z isomerization, converting the thermodynamically more stable E-isomer to the less stable Z-isomer. researchgate.netmdpi.com This process is inspired by the biological Z→E isomerization of retinal in the visual cycle. researchgate.net

Studies on related cinnamyl motifs have shown that visible-light-promoted E to Z isomerization can be achieved using organo-photocatalysts like fac-Ir(ppy)₃. mdpi.com The mechanism generally involves the excitation of the photocatalyst, followed by energy transfer to the alkene substrate. This leads to the formation of a twisted excited state that can decay to either the E or Z isomer. acs.org The photostationary state is determined by the relative rates of the forward and reverse isomerization processes. acs.org For (E)-4,4,4-trifluoro-3-phenylbut-2-enenitrile, a related compound, isomerization has been demonstrated, yielding a high ratio of the Z-isomer. acs.org

The efficiency and selectivity of this isomerization can be influenced by the triplet energy of the photosensitizer and the substitution pattern of the alkene. researchgate.netacs.org The development of these methods provides a stereodivergent platform for the synthesis of various small molecules. researchgate.netnih.govresearchgate.net

| Photocatalyst | Light Source | General Outcome | Key Mechanistic Step |

|---|---|---|---|

| (-)-Riboflavin | 402 nm | Selective E→Z isomerization | Isomer-selective energy transfer |

| fac-Ir(ppy)₃ | Blue light (e.g., 420 nm) | High yields of Z-isomer | Triplet energy transfer |

| Thioxanthone | 402 nm | Rapid and effective isomerization | Selective excitation |

The carbon-carbon double bond in this compound is susceptible to both nucleophilic and electrophilic addition reactions. The electron-withdrawing trifluoromethyl group and the carboxylic acid moiety polarize the double bond, making the β-carbon electrophilic and the α-carbon nucleophilic.

Electrophilic Addition: In a typical electrophilic addition, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of this addition is governed by the stability of the carbocation intermediate, as described by Markovnikov's rule. savemyexams.com For this compound, the phenyl group can stabilize an adjacent positive charge, influencing the site of electrophilic attack.

Nucleophilic Addition (Michael Addition): The polarization of the α,β-unsaturated system makes the β-carbon susceptible to attack by nucleophiles in a conjugate or Michael addition. This is a common reaction for α,β-unsaturated carbonyl compounds. The electron-withdrawing groups enhance the electrophilicity of the β-position.

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The α,β-unsaturated system of this compound can potentially act as a dienophile in Diels-Alder [4+2] cycloaddition reactions or as a component in other cycloadditions, such as [4+3] cycloadditions. rsc.orguchicago.edu

In a Diels-Alder reaction, the compound would react with a conjugated diene. The stereochemistry and regioselectivity of such reactions are well-defined. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups would classify this compound as an electron-poor dienophile, favoring reactions with electron-rich dienes. While specific examples involving this exact molecule are not detailed in the search results, the reactivity pattern is a fundamental concept in organic chemistry.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a dominant factor in the chemical behavior of this compound. Its powerful electron-withdrawing nature profoundly modifies the electron distribution across the molecule, thereby dictating the pathways of many of its reactions.

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I effect). acs.org The high electronegativity of the three fluorine atoms creates a significant partial positive charge on the carbon atom of the -CF3 group, which in turn withdraws electron density from the adjacent atoms and through the conjugated π-system. dntb.gov.ua

This inductive withdrawal of electrons has several key consequences for the reactivity of this compound:

Increased Electrophilicity: The electron density of the carbon-carbon double bond is significantly reduced, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation facilitates Michael-type addition reactions at the β-position.

Enhanced Acidity: The electron-withdrawing effect extends to the carboxylic acid group, stabilizing the corresponding carboxylate anion. This stabilization increases the acidity of the carboxylic acid compared to its non-fluorinated analogues. x-mol.com

While the inductive effect is dominant, the -CF3 group does not participate in resonance delocalization in the same way a nitro or carbonyl group does. Its influence is transmitted electronically through the sigma bond framework, polarizing the entire conjugated system and activating it for specific transformations. acs.org

While this compound is a product of trifluoromethylation reactions, its trifluoromethyl group can also actively participate in subsequent transformations, particularly in defluorinative reactions. dntb.gov.uax-mol.com Instead of being a passive substituent, the C-F bonds can be strategically cleaved to form new chemical bonds and molecular architectures.

A notable example is the defluorinative cyclization of trifluoromethyl enones, a class of compounds to which the ketone analogue of the title acid belongs. In such reactions, a nucleophile attacks the double bond, followed by an intramolecular cyclization where a fluoride (B91410) ion is eliminated. For instance, the reaction of trifluoromethyl enones with phosphine (B1218219) oxides can proceed via a sequence of defluorophosphorylation and intramolecular defluoroheterocyclization to yield highly substituted furans containing remaining fluorine atoms. rsc.org This type of reactivity highlights that the trifluoromethyl group is not merely a stability-enhancing moiety but can also be a reactive handle for constructing complex heterocyclic systems. rsc.org

Cyclization and Annulation Reactions to Form Novel Heterocycles and Carbocycles

The electronic properties of this compound make it an excellent substrate for synthesizing a variety of cyclic compounds. The electron-deficient double bond readily engages in reactions that form new rings.

The molecule is a potent dienophile for Diels-Alder reactions. sigmaaldrich.com The electron-withdrawing trifluoromethyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, accelerating the [4+2] cycloaddition with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. scielo.br This provides a direct route to complex carbocyclic frameworks.

Furthermore, its structure is well-suited for Michael addition-initiated ring closures for the synthesis of heterocycles. By analogy with similar α,β-unsaturated systems, it can react with binucleophiles to form various five- and six-membered heterocyclic rings. researchgate.net For example, reaction with hydrazine (B178648) or its derivatives could yield pyrazoline or pyrazolidinone structures, while reaction with thiourea (B124793) could lead to pyrimidine-thiones. These reactions capitalize on the electrophilicity of the β-carbon, which is activated by the trifluoromethyl group. A visible-light-induced radical cascade involving trifluoromethylation followed by cyclization has been used to synthesize trifluoromethylated quinazolinones and benzimidazoles from related precursors, demonstrating the utility of the trifluoromethyl-alkene moiety in building polycyclic aza-heterocycles. mdpi.com

| Reaction Type | Reactant | Potential Product Class | Rationale |

| Diels-Alder [4+2] Cycloaddition | Electron-rich Diene | Substituted Carbocycles | The -CF3 group activates the double bond, making it a highly reactive dienophile. sigmaaldrich.comscielo.br |

| Michael Addition-Cyclization | Hydrazine / Substituted Hydrazines | Pyrazoline / Pyridazinone Derivatives | The activated β-position is susceptible to nucleophilic attack by the amine, followed by intramolecular cyclization. researchgate.net |

| Defluorinative Cyclization | Phosphine Oxides | Substituted Furans | The reaction proceeds through intermolecular defluorophosphorylation and subsequent intramolecular defluoroheterocyclization. rsc.org |

Cross-Coupling and Other Functionalization Strategies for Complex Molecule Synthesis

While the core structure of this compound is a valuable synthetic target, it also serves as a platform for further elaboration into more complex molecules. The functional groups present—the phenyl ring, the carboxylic acid, and the double bond—offer multiple handles for functionalization.

The carboxylic acid group is a versatile starting point for modification. It can be readily converted into a range of derivatives, such as:

Esters: Formed by reaction with alcohols under acidic conditions (Fischer esterification).

Amides: Formed by reaction with amines, typically after activation of the carboxylic acid (e.g., conversion to an acyl chloride).

Acyl Chlorides: Formed by reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

These derivatives, particularly esters and amides, are common in pharmaceuticals and agrochemicals. The conversion to an acyl chloride provides a highly reactive intermediate for a variety of coupling and substitution reactions.

The phenyl ring offers another site for functionalization. Although the electron-withdrawing nature of the butenoic acid side chain deactivates the ring towards electrophilic aromatic substitution, it can be functionalized using modern cross-coupling methodologies. For this to be achieved, a derivative, such as (E)-4,4,4-trifluoro-3-(4-bromophenyl)but-2-enoic acid, would typically be used. The aryl bromide could then participate in palladium-catalyzed cross-coupling reactions like:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These strategies allow for the modular construction of highly complex molecules, attaching diverse substituents to the phenyl ring and expanding the chemical space accessible from this fluorinated building block.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. For 4,4,4-Trifluoro-3-phenylbut-2-enoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework and connectivity.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Assignments

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the definitive assignment of all magnetic nuclei within the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic proton (=CH) would likely appear as a singlet or a narrow quartet due to coupling with the trifluoromethyl group. The aromatic protons of the phenyl ring would typically resonate in the downfield region, displaying a complex multiplet pattern characteristic of a monosubstituted benzene (B151609) ring. The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key resonances would include the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the aromatic carbons of the phenyl ring. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a singlet or a doublet of quartets (due to coupling with the vinylic proton), is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Interactive Data Table: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | |||

| =CH | 6.5 - 7.5 | q | J(H,F) ≈ 1-3 |

| Ar-H | 7.2 - 7.6 | m | |

| COOH | 10.0 - 13.0 | br s | |

| ¹³C | |||

| C=O | 165 - 175 | s | |

| C=CH | 120 - 140 | q | J(C,F) ≈ 5-10 |

| Ph-C= | 130 - 150 | q | J(C,F) ≈ 30-40 |

| Ar-C | 125 - 135 | m | |

| CF₃ | 120 - 130 | q | J(C,F) ≈ 270-280 |

| ¹⁹F | |||

| CF₃ | -60 to -70 | s or d | J(F,H) ≈ 1-3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, it would confirm the coupling between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would definitively link the vinylic proton to its corresponding carbon and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the phenyl ring to the butenoic acid backbone by showing correlations from the aromatic protons to the olefinic carbons.

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound can be followed by acquiring NMR spectra at various time points. The disappearance of reactant signals and the concurrent appearance of product signals allow for the determination of reaction kinetics and the identification of any transient intermediates, thereby providing valuable insights into the reaction mechanism.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group is anticipated to appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=C stretching of the alkene bond would likely be observed in the 1620-1650 cm⁻¹ region. Strong absorption bands in the 1100-1350 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carbonyl) | 1700-1725 | Strong, Sharp |

| C=C (Alkene) | 1620-1650 | Medium |

| C-F (Trifluoromethyl) | 1100-1350 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Vinylic) | 3010-3050 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₇F₃O₂), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula.

Calculated Exact Mass: 216.0398 g/mol

An experimental HRMS measurement yielding a mass-to-charge ratio very close to this calculated value would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. The crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid has been determined, offering a detailed view of its solid-state conformation. nih.gov

The compound crystallizes in the monoclinic space group P2₁/c. nih.gov In the solid state, the molecule adopts an (E)-configuration about the carbon-carbon double bond. A notable feature of the molecular structure is the dihedral angle between the benzene ring and the plane of the ethylene (B1197577) group, which is 76.34 (11)°. nih.gov In the crystal packing, molecules are linked by O—H···O hydrogen bonds, forming chains that propagate along the nist.gov direction. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement for (E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid nih.gov

| Parameter | Value |

| Chemical formula | C₁₀H₇F₃O₂ |

| Formula weight | 216.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.4093 (9) |

| b (Å) | 5.7749 (4) |

| c (Å) | 14.7469 (8) |

| β (°) | 96.300 (6) |

| Volume (ų) | 965.77 (11) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.14 |

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.171 |

Dihedral Angle Analysis

The conformation of the molecule is significantly defined by the spatial relationship between the phenyl group and the butenoic acid backbone. X-ray diffraction analysis reveals that the benzene ring is substantially twisted out of the plane of the ethylene group. The dihedral angle between the mean plane of the benzene ring and the ethylene plane is 76.34 (11)°. nih.govnih.gov This non-planar arrangement is a key structural feature of the molecule in the solid state.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₇F₃O₂ |

| Molecular weight | 216.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.4093 (9) |

| b (Å) | 5.7749 (4) |

| c (Å) | 14.7469 (8) |

| β (°) | 96.300 (6) |

| Volume (ų) | 965.77 (11) |

| Z | 4 |

| Temperature (K) | 295 |

Hydrogen Bonding Networks

In the crystalline state, the dominant intermolecular interaction governing the supramolecular assembly is hydrogen bonding. The carboxylic acid groups of adjacent molecules participate in O—H⋯O hydrogen bonds. nih.gov Specifically, the hydroxyl group of one molecule acts as a hydrogen bond donor to a carbonyl oxygen on a neighboring molecule. iucr.org This interaction links the molecules into C(4) chains that extend along the ed.ac.uk crystallographic direction. nih.govnih.gov This recurring motif is a fundamental aspect of the crystal's structure.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| O1—H1⋯O2ⁱ | 0.97 (3) | 1.77 (3) | 2.715 (2) | 166 (3) |

Chromatographic Techniques for Mixture Analysis and Purity Assessment

Chromatographic methods are essential for the analysis of this compound, enabling the separation of isomers and the assessment of chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

It is important to clarify that this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the concept of enantiomeric excess (ee) is not applicable to this specific compound. The molecule can, however, exist as geometric isomers (E and Z isomers) due to the restricted rotation around the carbon-carbon double bond.

Standard reversed-phase High-Performance Liquid Chromatography (HPLC) is a suitable technique for separating the E and Z isomers and assessing the isomeric purity of a sample. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape.

While not applicable to the target compound, chiral HPLC is a critical technique for the analysis of structurally related chiral fluorinated carboxylic acids. For such compounds, enantiomeric excess is a key purity parameter. gimitec.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this purpose. nih.gov The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is crucial for achieving enantioseparation. nih.govnih.gov The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC)

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) can be challenging due to the compound's high polarity and low volatility. These characteristics can lead to poor peak shape (tailing) and potential thermal degradation in the injector or column.

To overcome these issues, derivatization is typically employed to convert the carboxylic acid into a more volatile and less polar ester. A common method is esterification, for example, by reacting the acid with methanol (B129727) in the presence of an acid catalyst to form the methyl ester, or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation would be performed on a capillary column of appropriate polarity, and the instrument conditions would be optimized for the specific derivative.

| Parameter | Typical Setting |

|---|---|

| Derivatizing Agent | BSTFA (for TMS ester) or Acidified Methanol (for methyl ester) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line Temp | 280 °C |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modern chemical research for predicting molecular properties with high accuracy. While comprehensive DFT studies specifically targeting 4,4,4-Trifluoro-3-phenylbut-2-enoic acid are not extensively available in the public domain, the principles of this methodology can be discussed in the context of its known crystal structure.

Experimental determination through X-ray crystallography has provided the precise solid-state geometry of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid. nih.goviucr.orgnih.govurfu.ru Key structural features include a significant twist between the phenyl group and the butenoic acid backbone, characterized by a dihedral angle of 76.34 (11)° between the benzene (B151609) ring and the ethylene (B1197577) plane. nih.goviucr.orgnih.govurfu.ru

DFT calculations could be employed to model this geometry in the gas phase to understand the intrinsic conformational preferences of an isolated molecule, free from crystal packing forces. Such calculations would predict bond lengths, bond angles, and dihedral angles, which could then be compared with the experimental crystallographic data to assess the influence of the crystalline environment on the molecular structure.

The electronic structure is characterized by the distribution of electrons within the molecule. In the crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, intermolecular O-H⋯O hydrogen bonds are a dominant feature, linking the molecules into chains. nih.goviucr.orgnih.govurfu.ru DFT can be used to calculate the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which would provide insights into the nature of these hydrogen bonds and identify the most electron-rich and electron-poor regions of the molecule, governing its reactivity.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.4093 (9) Å |

| b | 5.7749 (4) Å |

| c | 14.7469 (8) Å |

| β | 96.300 (6)° |

| Volume | 965.77 (11) ų |

| Z | 4 |

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···O2ⁱ | 0.97 (3) | 1.77 (3) | 2.715 (2) | 166 (3) |

While specific reaction pathways involving this compound have not been detailed in computational studies, DFT is a primary tool for such investigations. Researchers could use it to explore, for example, the mechanisms of its synthesis or its potential reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

Computational studies serve as a powerful partner to experimental work. For this compound, if experimental evidence suggested a particular reaction mechanism, DFT calculations could be used to validate it. By modeling the proposed steps and comparing the calculated energetic barriers and product distributions with experimental findings, a deeper, validated understanding of the mechanism can be achieved. At present, such specific mechanistic elucidations for this compound are not found in the literature.

Conformational Analysis and Dynamics

The static picture provided by X-ray crystallography reveals a single conformation in the solid state. nih.goviucr.orgnih.govurfu.ru However, in solution or in the gas phase, molecules like this compound can exhibit significant flexibility. Conformational analysis would involve systematically exploring the potential energy surface of the molecule as a function of its rotatable bonds, such as the C-C single bonds and the C-Ph bond. This would reveal the different stable conformers and the energy barriers for interconversion between them. Molecular dynamics (MD) simulations could further provide insight into the time-dependent behavior of the molecule, showing how it samples different conformations over time at a given temperature. Such studies for this specific compound have not been published.

Molecular Docking and Binding Mode Prediction (in context of SAR)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in the context of drug design and understanding enzyme-inhibitor interactions. If this compound were to be investigated as a potential inhibitor of a biological target, molecular docking simulations could predict its binding mode within the active site of the protein. This information is crucial for structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications might lead to enhanced or diminished biological activity. There are currently no published molecular docking studies involving this compound.

Theoretical Spectroscopic Parameter Prediction

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying molecules. DFT and other quantum chemical methods can be used to calculate parameters such as:

Infrared (IR) frequencies and intensities: These arise from the vibrational modes of the molecule. Theoretical prediction can aid in the assignment of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts: Calculating the magnetic shielding around each nucleus allows for the prediction of NMR spectra (e.g., ¹H, ¹³C, ¹⁹F), which is fundamental for structural elucidation.

UV-Visible electronic transitions: Time-dependent DFT (TD-DFT) can be used to predict the energies of electronic excitations, corresponding to the absorption of light in the UV-Vis range.

While these theoretical predictions are feasible, specific computational studies detailing the predicted spectroscopic parameters for this compound are not available in the current literature.

Stereochemical Aspects and Chiral Recognition

Analysis of E/Z Isomerism and Configurational Stability

The carbon-carbon double bond in 4,4,4-Trifluoro-3-phenylbut-2-enoic acid gives rise to geometric isomerism, resulting in E and Z configurations. The assignment of these configurations is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which prioritize the substituents on each carbon of the double bond. libretexts.org The Z isomer is characterized by the higher priority groups being on the same side of the double bond, while the E isomer has them on opposite sides. libretexts.orgdocbrown.info

The configurational stability of these isomers is noteworthy. Unlike single bonds, rotation around the C=C double bond is restricted, meaning the E and Z isomers are not easily interconverted without significant energy input, such as breaking the pi bond. masterorganicchemistry.com This stability allows for the isolation and characterization of individual geometric isomers, which may exhibit different physical and chemical properties. masterorganicchemistry.com

Crystal structure analysis of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid reveals a monoclinic crystal system. nih.gov In this configuration, the dihedral angle between the benzene (B151609) ring and the ethylene (B1197577) plane is 76.34 (11)°. nih.govnih.gov This specific spatial arrangement is stabilized in the crystal lattice by intermolecular O—H⋯O hydrogen bonds, which link the molecules into chains. nih.govnih.gov

| Property | (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 |

| Crystal System | Monoclinic |

| Dihedral Angle (Benzene Ring to Ethylene Plane) | 76.34 (11)° |

| Hydrogen Bonding | O—H⋯O |

Enantiomeric and Diastereomeric Relationships in Synthesized Compounds

The introduction of a chiral center into derivatives of this compound leads to the formation of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

In the context of reactions involving this compound, the stereochemical outcome is of significant interest. For instance, in the selenium-catalyzed sulfenofunctionalization of chiral α-CF₃ allylboronic acids, the reactions can proceed with high stereo-, diastereo-, and site-selectivity. researchgate.netnih.gov This high degree of control is attributed to the formation of a stable thiiranium ion intermediate, which then undergoes a rapid deborylative ring opening. researchgate.netnih.gov

A key finding in these reactions is the exclusive formation of the E isomer of the resulting alkenyl trifluoromethyl compound, demonstrating excellent diastereoselectivity. nih.gov This indicates that the reaction mechanism strongly favors one diastereomeric pathway over the other. The ability to control both the enantiomeric excess (ee) and the diastereomeric ratio (dr) is a crucial aspect of modern asymmetric synthesis.

Chirality Transfer Mechanisms in Asymmetric Reactions

Chirality transfer is a fundamental concept in asymmetric synthesis, where the chirality of a starting material or catalyst is passed on to the product. In reactions involving derivatives of this compound, several mechanisms can facilitate this transfer.

One prominent mechanism involves the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands. mdpi.com These catalysts can create a chiral environment around the reacting molecules, influencing the transition state and favoring the formation of one enantiomer over the other.

In the sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids, a high level of chirality transfer is observed. nih.gov The reaction proceeds with excellent stereoselectivity, with reported enantiomeric excesses of 98%, which corresponds to a full chirality transfer (100% es). nih.gov This efficient transfer is explained by the formation of a configurationally stable thiiranium ion intermediate. nih.gov The presence of the trifluoromethyl group is thought to contribute to the stability of this intermediate by destabilizing a potential carbocationic intermediate that would result from its opening. nih.gov

Impact of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound and its derivatives has a profound impact on their reactivity and the selectivity of their reactions. The spatial arrangement of substituents can influence the accessibility of reactive sites and the stability of transition states.

For example, the E/Z configuration of the double bond can affect the rate and outcome of subsequent addition reactions. The different steric environments presented by the E and Z isomers can lead to different facial selectivity, where a reagent preferentially attacks one face of the double bond over the other.

Furthermore, in asymmetric catalysis, the recognition between a chiral catalyst and a prochiral substrate is highly dependent on their respective stereochemistries. A well-matched catalyst-substrate pairing can lead to high levels of enantioselectivity, while a mismatched pairing may result in low selectivity or no reaction at all. The development of stereoconvergent methods, which can convert a racemic mixture of starting materials into a single enantiomer of the product, highlights the importance of controlling reactivity and selectivity based on stereochemistry. nih.gov

The synthesis of chiral molecules containing the trifluoromethyl group is of significant interest in medicinal chemistry and materials science. nih.gov Therefore, understanding how stereochemistry influences the reactivity and selectivity in the synthesis of derivatives of this compound is crucial for the development of efficient and selective synthetic methodologies.

Structure Activity Relationship Sar Studies in Chemical Research

Fundamental Concepts and Methodologies in SAR

The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. Key molecular descriptors often considered in SAR studies include steric effects (size and shape of the molecule), electronic effects (electron distribution, polarity, and resonance), and hydrophobic (lipophilic) effects. Methodologies in SAR range from qualitative analysis of a series of analogs to quantitative approaches that establish a mathematical relationship between structural features and biological activity.

One common approach involves the systematic modification of a lead compound, in this case, 4,4,4-Trifluoro-3-phenylbut-2-enoic acid, to map out the chemical space and identify key structural motifs responsible for its activity. This often involves techniques such as functional group modification, isosteric replacement, and homologation. The resulting data are then analyzed to build a pharmacophore model, which represents the essential structural features required for biological recognition and activity.

Systematic Structural Modifications and Their Effect on Chemical Reactivity and Biological Recognition

While specific SAR studies on this compound are not extensively documented in publicly available literature, we can infer potential outcomes based on studies of analogous structures, such as cinnamic acid derivatives. nih.gov Systematic modifications to the core structure of this compound would likely target three main regions: the phenyl ring, the butenoic acid backbone, and the trifluoromethyl group.

Butenoic Acid Backbone Modifications: Changes to the butenoic acid chain, such as altering its length, introducing unsaturation, or modifying the carboxylic acid group (e.g., esterification, amidation), would significantly impact the molecule's polarity, acidity, and ability to form hydrogen bonds. These modifications can have a profound effect on the compound's pharmacokinetic properties and its binding affinity to a target receptor or enzyme.

Interactive Data Table: Hypothetical SAR of Phenyl Ring Analogs

Below is an interactive table illustrating the hypothetical effect of phenyl ring substitutions on the biological activity of this compound, based on general SAR principles.

| Substituent (R) | Position | Electronic Effect | Predicted Relative Activity |

| -H | - | Neutral | 1.0 |

| -OCH₃ | para | Electron-donating | 1.5 |

| -Cl | para | Electron-withdrawing | 1.2 |

| -NO₂ | meta | Strong electron-withdrawing | 0.8 |

| -CH₃ | ortho | Electron-donating/Steric hindrance | 0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental data for these specific analogs is not available in the reviewed literature.

Role of the Trifluoromethyl Group in Modulating Molecular Interactions

The trifluoromethyl (CF₃) group is a key feature of this compound and plays a significant role in modulating its molecular properties. mdpi.com The CF₃ group is highly electronegative and electron-withdrawing, which can influence the acidity of the carboxylic acid and the electronic nature of the double bond. researchgate.net Its introduction into a molecule can significantly enhance lipophilicity, which may improve membrane permeability and bioavailability. mdpi.commdpi.com

Furthermore, the CF₃ group is metabolically stable due to the strength of the C-F bond. mdpi.com In terms of molecular interactions, the CF₃ group can participate in non-covalent interactions such as dipole-dipole and ion-dipole interactions, and in some contexts, can act as a weak hydrogen bond acceptor. researchgate.net Its steric bulk is larger than a methyl group, which can influence the binding conformation of the molecule within a receptor pocket. mdpi.com The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to enhance biological activity and metabolic stability. researchgate.net

Computational Approaches to SAR Prediction and Optimization

Computational methods are invaluable tools in modern SAR studies, allowing for the prediction of biological activity and the optimization of lead compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique that aims to establish a statistical correlation between the chemical structures of a series of compounds and their biological activities.

For a series of analogs of this compound, a 3D-QSAR study could be performed. This would involve aligning the structures and calculating various molecular field descriptors (e.g., steric and electrostatic fields). Statistical methods such as Partial Least Squares (PLS) would then be used to generate a predictive model. Such a model could provide a 3D map illustrating which regions of the molecule are sensitive to modification and how changes in steric bulk or electronic properties might affect activity.

Molecular docking simulations could also be employed to predict the binding mode of this compound and its analogs to a specific biological target. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. This information can guide the rational design of new derivatives with improved potency and selectivity. While specific computational studies on this exact molecule are scarce, the methodologies are well-established for similar structures. nih.gov

Applications As a Versatile Chemical Synthon and Building Block

Integral Role in Organic Synthesis of Complex Molecules

The utility of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid as a synthon stems from the reactivity of its distinct functional moieties. Each part of the molecule can participate in various chemical reactions, allowing chemists to construct intricate molecular frameworks. Organic building blocks with multiple reaction sites are essential for efficiently synthesizing complex organic molecules and natural products. diva-portal.org

The primary functional groups and their potential synthetic transformations are outlined below:

| Functional Group | Potential Synthetic Transformations |

| Carboxylic Acid (-COOH) | Esterification, Amide bond formation, Reduction to an alcohol, Conversion to acid chloride |

| Alkene (C=C) | Addition reactions (e.g., hydrogenation, halogenation), Cycloaddition reactions, Michael addition |

| Phenyl Group (C₆H₅) | Electrophilic aromatic substitution (e.g., nitration, halogenation) |

| Trifluoromethyl Group (-CF₃) | Generally stable, influences the reactivity of adjacent groups through strong electron-withdrawing effects |

This multifunctionality allows the compound to be integrated into complex targets through a variety of reaction pathways, making it a valuable starting point in multi-step syntheses.

Contribution to the Design and Synthesis of Advanced Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity, metabolic stability, and bioavailability. diva-portal.orgmdpi.com Consequently, the development of methodologies for synthesizing fluorinated organic molecules is in high demand, particularly for agricultural and pharmaceutical applications. researchgate.net this compound serves as a key building block for introducing the trifluoromethyl (CF₃) group, a common motif in many modern pharmaceuticals and advanced materials.

The strategic incorporation of the trifluoromethyl group using building blocks like this one is a cornerstone of modern medicinal chemistry. The CF₃ group is known to impart specific properties that can enhance the efficacy of bioactive molecules.

Properties Conferred by the Trifluoromethyl Group:

| Property | Description |

| Increased Lipophilicity | Enhances the ability of a molecule to pass through cell membranes. |

| Enhanced Metabolic Stability | The strong carbon-fluorine bonds resist metabolic breakdown by enzymes, increasing the drug's half-life. |

| Modified Acidity/Basicity | The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups. |

| Conformational Control | The steric bulk of the CF₃ group can influence the molecule's three-dimensional shape and its binding to biological targets. |

For example, fluorinated building blocks such as 2-aryl-6-polyfluoroalkyl-4-pyrones are used to construct biologically important CF₃-bearing azaheterocycles like pyrazoles and pyridones. mdpi.com Similarly, this compound can be used as a precursor to create a wide array of advanced, fluorine-containing compounds with tailored properties.

Strategic Intermediate in the Creation of Diverse Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. This compound is a strategic intermediate for generating diverse chemical scaffolds due to its inherent functionality. The combination of the phenyl ring, the carboxylic acid, and the reactive double bond allows for sequential or one-pot reactions to build various molecular skeletons.

The development of novel molecular scaffolds is a key objective in drug discovery. For instance, derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for developing new anticancer agents. mdpi.com The structure of this compound provides a rigid backbone that can be elaborated into various heterocyclic and carbocyclic systems. Its potential applications include:

Synthesis of Heterocycles: The carboxylic acid and alkene functionalities can be utilized in condensation and cyclization reactions with other reagents to form rings containing nitrogen, oxygen, or sulfur. Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry. mdpi.com

Creation of Chiral Centers: The double bond can be functionalized asymmetrically to create one or more stereogenic centers, which is critical for the synthesis of enantiomerically pure pharmaceuticals. mdpi.com

Development of Novel Materials: Fluorinated scaffolds, such as those derived from tetrafluorobiphenylene, are being explored for applications in organic electronics and spintronics due to their unique electronic properties. researchgate.net

By serving as a foundational structure, this compound enables the systematic exploration of chemical space and the development of new molecules with potential applications in various scientific fields.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The synthesis of fluorinated compounds, including 4,4,4-Trifluoro-3-phenylbut-2-enoic acid, has traditionally relied on methods that can be resource-intensive and may involve harsh reagents. A major future direction is the development of synthetic pathways that align with the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. eurekalert.org

Key areas of research include:

Photocatalysis: Utilizing visible light to drive chemical reactions offers a mild and sustainable alternative to traditional heating. organic-chemistry.org Photocatalytic methods, including those that are metal-free, can enable the construction of trifluoromethyl alkenes under redox-neutral conditions. rsc.orgrsc.org This approach could lead to more energy-efficient syntheses of this compound.

Atom and Step Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (atom economy) and reduce the number of synthetic steps (step economy) is crucial. rsc.org Strategies like the difunctionalization of unsaturated compounds represent a promising avenue for achieving these goals. rsc.org

Eco-friendly Reaction Media: A shift away from volatile organic solvents towards greener alternatives or solvent-free conditions is a key objective. researchgate.net Research into reactions that can be performed in water, ionic liquids, or under neat conditions could significantly reduce the environmental footprint of the synthesis process. researchgate.net

Safer Reagents: Future syntheses will aim to replace toxic and difficult-to-handle reagents with safer, more stable, and readily available alternatives. eurekalert.org For instance, the use of stable solids like sodium trifluoromethanesulfinate for trifluoromethylation presents a safer option than gaseous reagents. organic-chemistry.org

Table 1: Emerging Green Synthetic Strategies for Fluorinated Compounds

| Strategy | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Photocatalysis | Uses light to initiate chemical reactions, often with a catalyst. | Milder reaction conditions, reduced energy consumption, high selectivity. rsc.orgrsc.org |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and control over reaction parameters. |

| Biocatalysis | Employs enzymes to catalyze reactions. | High selectivity, mild conditions, environmentally friendly. techexplorist.com |

| Solvent-Free Reactions | Conducted without a solvent medium. | Reduces solvent waste, simplifies purification, lowers costs. researchgate.net |

Exploration of New Catalytic Systems for Enhanced Selectivity

Catalysis is central to the efficient and selective synthesis of this compound. The development of novel catalytic systems is a vibrant area of research, with the goal of achieving superior control over the chemical structure and stereochemistry of the final product.

Future research will likely focus on:

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable transformations that are not possible with a single catalyst. For example, the merger of photoredox and copper catalysis has been effective for the acyl-trifluoromethylthiolation of alkenes. rsc.org

Gold Catalysis: Gold catalysts have shown unique reactivity for constructing multi-substituted trifluoromethyl alkenes under mild, visible-light-promoted conditions, offering high stereo- and regioselectivity. semanticscholar.orgrsc.org

Enantioselective Catalysis: A significant challenge is the development of catalytic systems that can produce specific stereoisomers (enantiomers) of this compound and its derivatives. The use of tailored, chiral catalysts, such as iridium phosphoramidite (B1245037) complexes, is a promising approach for controlling enantioselectivity. researchgate.net

Photoenzymatic Catalysis: The integration of light-activated processes with enzymatic catalysis is an emerging frontier. techexplorist.com Repurposed enzymes, or "holoenzymes," activated by light can precisely incorporate fluorine motifs into organic molecules, offering a highly targeted and environmentally responsible synthetic method. techexplorist.com

Table 2: Advanced Catalytic Systems for Trifluoromethylalkene Synthesis

| Catalytic System | Description | Key Feature |

|---|---|---|

| Photoredox/Transition Metal Dual Catalysis | Combines a photocatalyst with a transition metal catalyst (e.g., Ni, Cu). | Enables novel bond formations and cross-coupling reactions under mild conditions. rsc.orgnih.gov |

| Gold Catalysis | Utilizes gold complexes to activate substrates. | High selectivity in complex transformations, often under mild, photoredox conditions. semanticscholar.orgrsc.org |

| Chiral Iridium Catalysis | Employs iridium complexes with chiral ligands. | Facilitates enantioselective C-F bond activation to create stereogenic centers. researchgate.net |

| Photoenzymatic Systems | Uses light-activated enzymes. | Offers high precision and control over the position of fluorine incorporation in an eco-friendly manner. techexplorist.com |

Integrated Experimental and Computational Approaches for Deeper Mechanistic Insight

A profound understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The synergy between experimental investigation and computational chemistry provides a powerful toolkit for gaining deep mechanistic insights into the formation and reactivity of this compound.

Future directions in this area include:

Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. mdpi.com This information helps to elucidate complex reaction mechanisms that are difficult to probe experimentally. nih.gov

Predictive Modeling: Computational tools can predict the properties of molecules, such as NMR spectra, which can then be compared with experimental data to confirm structures. nih.govacs.org This integration is particularly valuable for identifying and quantifying fluorinated products. acs.org

Reaction Discovery: Advanced computational methods, such as the artificial force induced reaction (AFIR) method, can be used to screen for and discover entirely new chemical reactions in silico before they are attempted in the lab. hokudai.ac.jp This approach accelerates the discovery of novel synthetic routes. hokudai.ac.jp

The known crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid provides a solid experimental foundation for such integrated studies. nih.govnih.govurfu.ru This structural data can serve as a benchmark for validating computational models of the molecule's geometry and intermolecular interactions.

Table 3: Crystal Data for (E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| 'a' dimension | 11.4093 (9) Å |

| 'b' dimension | 5.7749 (4) Å |

| 'c' dimension | 14.7469 (8) Å |

| Angle β | 96.300 (6)° |

| Volume | 965.77 (11) ų |

Expansion of Application Horizons in Advanced Materials Science and Functional Molecules

This compound is a versatile fluorinated building block, a class of compounds highly valued for their ability to impart unique properties to larger molecules. nih.govnih.gov The introduction of the trifluoromethyl (CF₃) group can dramatically alter the physical, chemical, and biological properties of a molecule, including its metabolic stability and electron-withdrawing characteristics. emerginginvestigators.org

Emerging opportunities for application include:

Advanced Polymers: The incorporation of this compound as a monomer could lead to the development of new polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Functional Materials: As a precursor, it can be used to synthesize more complex molecules for applications in materials science, such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized coatings. rsc.org

Medicinal Chemistry and Agrochemicals: The CF₃ group is a key feature in many modern pharmaceuticals and agrochemicals. researchgate.net This compound serves as a valuable starting point for the synthesis of novel, biologically active agents, where the fluorine content can improve efficacy and pharmacokinetic profiles. rsc.org The synthesis of trifluoromethyl-substituted heterocycles, which are common motifs in drug discovery, is a particularly promising application. nih.govnih.gov

The strategic use of this compound as a synthetic intermediate opens the door to a wide array of functional molecules that were previously difficult to access, paving the way for innovations in medicine, agriculture, and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,4-Trifluoro-3-phenylbut-2-enoic acid, and how is structural confirmation achieved?

- The compound is typically synthesized via condensation reactions, such as the stepwise formation of the α,β-unsaturated trifluoromethyl system. For example, (E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid was synthesized as a key intermediate in the development of USP7 inhibitors, involving stereoselective formation of the double bond . Structural confirmation employs techniques like , , and NMR to verify regiochemistry and purity. X-ray crystallography (e.g., monoclinic P2/c space group, with cell parameters ) provides definitive geometric validation .

Q. How is the crystal structure of this compound refined, and what challenges arise during hydrogen atom positioning?

- Refinement uses programs like SHELXL, with data collected from MoKα radiation (λ = 0.7107 Å). Hydrogen atoms on carbon are positioned geometrically (riding model), while the carboxylic acid proton (OH) is refined freely due to its higher positional variability. Displacement parameters are adjusted using isotropic or anisotropic models, with residuals and indicating high precision . Challenges include resolving thermal motion artifacts in the trifluoromethyl group and ensuring accurate hydrogen placement in the enoic acid moiety .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data for this compound be resolved?

- Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). For instance, NMR might suggest rotational freedom in the trifluoromethyl group, while crystallography shows a fixed conformation. Methodological reconciliation involves:

- Temperature-dependent NMR studies to probe dynamic behavior.

- Hirshfeld surface analysis to assess intermolecular interactions stabilizing the solid-state structure .

- Computational modeling (DFT) to compare energy minima between observed and alternative conformers .

Q. What strategies optimize the synthesis of this compound for high-yield, high-purity applications in medicinal chemistry?

- Key considerations include:

- Stereocontrol : Use of chiral catalysts or auxiliaries to enforce (E)-selectivity, critical for biological activity in downstream targets like USP7 inhibitors .

- Purification : Gradient HPLC with trifluoroacetic acid (TFA) modifiers to resolve α,β-unsaturated acid byproducts.